molecular formula AgSc B14723503 Scandium;silver CAS No. 12041-14-4

Scandium;silver

Cat. No.: B14723503
CAS No.: 12041-14-4
M. Wt: 152.824 g/mol
InChI Key: YSFHRHQJDPRCHZ-UHFFFAOYSA-N
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Description

Significance of Scandium and Silver in Advanced Materials Research

Silver is renowned for its exceptional electrical and thermal conductivity, as well as its optical reflectivity. These properties have established it as a critical material in electronics, from conductive inks and pastes to more complex integrated circuits. In the realm of nanotechnology, silver nanoparticles and clusters are extensively researched for their catalytic, antimicrobial, and optical properties. researchgate.netrsc.org The cost-effectiveness of silver compared to other noble metals like gold further enhances its appeal for fabricating stable nanoclusters with applications in catalysis and optoelectronics. researchgate.netrsc.org

The combination of scandium's ability to form stable, high-strength alloys and silver's excellent conductivity and catalytic potential makes the scandium-silver system a subject of interest for creating new functional and structural materials.

Overview of Scandium-Silver Systems: Intermetallics, Alloys, and Clusters

The chemical interactions between scandium and silver give rise to several distinct forms, including intermetallic compounds, alloys, and clusters.

Intermetallics: In the binary Ag-Sc system, specific intermetallic compounds with defined stoichiometry have been identified. researchgate.net These compounds are formed through the reaction of the pure elements, often at high temperatures. srce.hr Experimental studies have determined the standard enthalpies of formation for congruently melting intermetallic compounds in this system. researchgate.net Two notable examples are AgSc and Ag₂Sc.

CompoundCrystal StructureNotes
AgScCsCl-typeA congruently melting intermetallic compound. researchgate.net
Ag₂Sc-Also identified as a congruently melting intermetallic compound in the Ag-Sc system. researchgate.net

Alloys: The broader Ag-Sc alloy system has been studied to understand its phase equilibria and thermodynamic properties. researchgate.net While the primary application focus for scandium has been with aluminum, research into other scandium alloys continues. tandfonline.com The thermodynamic data, including enthalpies of mixing, provide fundamental insights into the stability and formation of various phases within the silver-scandium system. researchgate.net

Clusters: On the nanoscale, theoretical studies have explored small scandium-doped silver clusters. Using density functional theory, researchers have investigated the geometry and chemical bonding of ScAgₙ clusters (where n = 1-7). nih.gov These studies predict planar shapes for clusters where n ranges from 4 to 7. nih.gov Notably, the ScAg₆⁻ and ScAg₇ clusters are predicted to have a planar cyclic form with the scandium atom at the center, exhibiting σ-aromaticity. nih.gov This research into clusters opens up possibilities for designing novel nanomaterials with specific electronic and catalytic properties.

Evolution of Research on Scandium-Containing Compounds in Inorganic Chemistry

The history of scandium in inorganic chemistry began with a prediction. In 1869, Dmitri Mendeleev, the architect of the periodic table, foresaw the existence of an element he called "ekaboron," with properties intermediate between boron and aluminum. wikipedia.orgperiodic-table.com This prediction was fulfilled a decade later, in 1879, when Swedish chemist Lars Fredrik Nilson discovered the element in the minerals euxenite and gadolinite. periodic-table.comscienceinfo.com He named it scandium in honor of Scandinavia. wikipedia.org

For many years, scandium remained largely a chemical curiosity due to its low abundance and the difficulty of its extraction. wikipedia.org The preparation of metallic scandium was not achieved until 1937. periodic-table.com Significant applications for the element did not emerge until the 1970s, when the profound effects of scandium on aluminum alloys were discovered. wikipedia.orglesscommonmetals.com This discovery catalyzed a new wave of research into scandium metallurgy and its compounds.

The chemistry of scandium is predominantly that of the trivalent Sc³⁺ ion. wikipedia.orgwikipedia.org Its chemical properties show more similarity to yttrium and the lanthanides than to aluminum, leading to its classification as a lanthanide-like element. periodic-table.comwikipedia.org Research has expanded from simple oxides and halides to more complex systems, including organometallic compounds with cyclopentadienyl (B1206354) ligands, similar to those formed by the lanthanides. wikipedia.org While the +3 oxidation state is dominant, compounds with scandium in lower oxidation states, such as the blue-black CsScCl₃, have also been synthesized and characterized. wikipedia.org The ongoing investigation into scandium's binary and ternary alloy systems and intermetallic compounds continues to reveal its unique role as a linking element between the rare earths and the d-block elements. srce.hr

Properties

CAS No.

12041-14-4

Molecular Formula

AgSc

Molecular Weight

152.824 g/mol

IUPAC Name

scandium;silver

InChI

InChI=1S/Ag.Sc

InChI Key

YSFHRHQJDPRCHZ-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Ag]

Origin of Product

United States

Synthesis Methodologies for Scandium Silver Compounds

Solid-State Synthesis Approaches for Intermetallic Phases

Solid-state synthesis, which involves the reaction of components in their solid forms at elevated temperatures, is a fundamental method for producing intermetallic compounds and complex ceramic phases.

High-Temperature Annealing of Elemental Precursors

High-temperature annealing is a primary technique for the synthesis of binary intermetallic compounds from their elemental constituents. In the case of the scandium-silver system, this process involves heating mixtures of scandium and silver powders or layers under a controlled atmosphere (typically inert, such as argon) to facilitate diffusion and reaction between the atoms. The selection of annealing temperature and duration is critical and is often guided by the Ag-Sc phase diagram to target the formation of specific intermetallic phases.

The process typically begins with the thorough mixing of high-purity scandium and silver powders in the desired stoichiometric ratios. The mixture is then pressed into pellets to ensure intimate contact between the particles. These pellets are sealed in an inert environment, such as a quartz tube backfilled with argon, and subjected to a specific heating regimen in a furnace. The temperature is raised to a point where atomic diffusion is significant, allowing the elements to react and form stable intermetallic phases. For the Ag-Sc system, temperatures can range from several hundred to over 1000°C, depending on the targeted compound. For example, reactive Sc/Ag multilayers have been shown to undergo self-sustained formation reactions when ignited, indicating the exothermic nature of the intermetallic formation.

Research has identified several stable intermetallic compounds in the Ag-Sc system, each with a distinct crystal structure. These phases are typically characterized using X-ray diffraction (XRD) to confirm their structure and phase purity.

Table 1: Known Intermetallic Phases in the Scandium-Silver System

CompoundCrystal SystemSpace GroupPrototype
Ag4ScTetragonalI4/mMoNi4
Ag2ScTetragonalI4/mmmMoSi2
AgScCubicPm-3mCsCl

Conventional Ceramic Synthesis Routes for Complex Phases

Conventional ceramic synthesis, often referred to as the "shake and bake" method, is a well-established solid-state route for producing complex, multi-elemental oxide ceramics. While specific research into complex scandium-silver oxide phases via this method is not extensively documented, the principles of the technique are broadly applicable.

The process begins with the selection of stable, high-purity precursor powders, typically the respective metal oxides (e.g., Sc₂O₃ and Ag₂O) or compounds that decompose into oxides upon heating (e.g., carbonates or nitrates). These powders are weighed in precise stoichiometric ratios and intimately mixed to achieve homogeneity on a microscopic scale. This mixing is often done in a ball mill with a solvent (wet milling) to ensure uniform distribution of the particles.

After mixing, the powder is dried and calcined at an intermediate temperature. This step initiates the decomposition of precursors and the start of the solid-state reaction. The calcined powder is then ground again to break up agglomerates and increase reactivity. Subsequently, the powder is pressed into a desired shape (e.g., a pellet) and sintered at a high temperature for an extended period. During sintering, atomic diffusion in the solid state leads to the formation of the desired complex crystalline phase. The success of the reaction depends on factors like particle size, mixing homogeneity, and the temperature and duration of sintering. For instance, solid-state reactions involving trivalent cations like Sc³⁺ have been systematically studied to form various structures, including perovskites and garnets, providing a framework for predicting potential phases in a Sc-Ag-O system.

Solution-Based and Precipitation Techniques

Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for the synthesis of compounds at lower temperatures and with greater control over particle size and morphology.

Preparation of Condensed Scandium-Silver Phosphates

The synthesis of mixed-metal condensed phosphates can be effectively achieved through solution-based routes involving the reaction of metal precursors in a phosphate-rich medium. Research has demonstrated the successful synthesis of a variety of new condensed scandium-silver phosphates by studying the Ag₂O–Sc₂O₃–P₂O₅–H₂O system. nih.gov

This methodology involves mixing scandium and silver precursors, such as scandium oxide (Sc₂O₃) and silver nitrate (B79036) (AgNO₃), with orthophosphoric acid (H₃PO₄). The mixture is heated in a suitable crucible (e.g., glassy carbon) over a wide temperature range, typically from 100°C to 600°C. The composition and structure of the resulting crystalline phosphate (B84403) compounds are highly dependent on the synthesis temperature and the initial molar ratio of the metal components (n = Ag/Sc). The duration of the synthesis, which can range from a few days to several weeks, also plays a crucial role in the crystallization of stable phases. After the heating process, the formed crystals are extracted from the melt by washing with distilled water.

This approach has led to the identification of several distinct scandium-silver phosphate compounds, including acid diphosphates, acid triphosphates, and cyclophosphates. acs.org

Table 2: Synthesis Conditions and Resulting Scandium-Silver Phosphate Phases nih.gov

Temperature Range (°C)Molar Ratio (n = Ag/Sc)Resulting Primary Compound(s)Compound Type
130 - 1651.5 - 2.5AgSc(HP₂O₇)₂Acid Diphosphate
170 - 2001.5 - 2.5AgScH₂(P₃O₁₀)Acid Triphosphate
280 - 3206.0 - 7.5AgScP₄O₁₂Cyclotetraphosphate
450 - 5008.0 - 10.0Mixture of AgScP₄O₁₂ and Ag-polyphosphateCyclotetraphosphate and Polyphosphate

Utilization of Scandium Precursors in Controlled Silver Systems

The synthesis of metallic and alloyed nanoparticles in solution relies on the chemical reduction of metal precursors in the presence of stabilizing agents. While specific studies detailing the use of scandium precursors to control silver systems are limited, the general principles of nanoparticle synthesis allow for the incorporation of scandium.

In a typical synthesis of silver nanoparticles, a silver precursor, most commonly silver nitrate (AgNO₃), is dissolved in a solvent. nih.gov A reducing agent, such as sodium borohydride (B1222165) or trisodium (B8492382) citrate, is then introduced to reduce the Ag⁺ ions to Ag⁰ atoms. These atoms then nucleate and grow into nanoparticles. To prevent uncontrolled growth and aggregation, a stabilizing or capping agent (e.g., polyvinylpyrrolidone) is added to the solution, which adsorbs to the nanoparticle surface.

To create a scandium-silver compound, a soluble scandium precursor, such as scandium(III) nitrate (Sc(NO₃)₃) or scandium(III) triflate (Sc(OTf)₃), could be introduced into the reaction vessel along with the silver precursor. The co-reduction of both Ag⁺ and Sc³⁺ ions by a sufficiently strong reducing agent could lead to the formation of Sc-Ag alloy nanoparticles. The stoichiometry of the resulting alloy nanoparticles would be influenced by the initial ratio of the scandium and silver precursors. Furthermore, scandium precursors could be used to create core-shell structures or to dope (B7801613) silver nanoparticles, potentially altering their catalytic or optical properties. The choice of solvent, temperature, and the kinetics of reduction for each metal ion would be critical parameters in controlling the final composition and structure of the nanoparticles.

Advanced and Novel Synthetic Strategies

Beyond traditional methods, advanced synthetic strategies are being developed to produce materials with unique properties, such as nanoscale dimensions and high purity, often under milder conditions.

One such technique is Solution Combustion Synthesis (SCS) . This method involves a self-sustaining exothermic reaction in a homogeneous solution of oxidizers (typically metal nitrates) and a fuel (such as urea (B33335) or glycine). nih.govacs.org For a scandium-silver system, silver nitrate and scandium nitrate would act as the oxidizers. When the solution is heated, it dehydrates to form a viscous gel, which then ignites and undergoes a rapid, smoldering combustion reaction. This process, which can reach high temperatures for a short duration, directly yields a fine, often nanocrystalline, powder product. SCS is a rapid and energy-efficient method for producing a variety of materials, including metals and alloys, and has been successfully used to prepare silver nanoparticles. researchgate.net

Another advanced solid-state technique is Mechanochemical Synthesis , often carried out via high-energy ball milling. This method involves the repeated fracturing and cold-welding of powder particles in a high-energy mill. The intense mechanical forces generated at the point of impact can induce chemical reactions at room temperature, leading to the formation of alloys and intermetallic compounds. This non-equilibrium processing technique could be applied to a mixture of scandium and silver powders to synthesize their intermetallic phases without the need for external heating, potentially leading to nanocrystalline or even amorphous structures.

Electrochemical De-oxidation Methods for Scandium-Containing Alloys

Electrochemical de-oxidation is a critical process for refining reactive metal alloys, including those containing scandium. While specific research on the direct electrochemical de-oxidation of scandium-silver alloys is not extensively detailed in the provided search results, the principles can be inferred from studies on related systems, such as aluminum-scandium alloys in molten salt electrolytes. researchgate.net This method is advantageous for removing oxygen impurities that can be detrimental to the mechanical and physical properties of the alloy.

The process typically involves using the alloy as the cathode in an electrochemical cell containing a molten salt electrolyte, such as a mixture of fluorides or chlorides. An appropriate anode material is used to complete the circuit. When a potential is applied, oxygen from the scandium-containing alloy is ionized and transported through the electrolyte to the anode, where it is discharged, effectively de-oxidizing the alloy.

Key parameters that influence the efficiency of electrochemical de-oxidation include the composition of the electrolyte, the operating temperature, the applied potential, and the initial oxygen concentration in the alloy. For scandium-containing alloys, the electrolyte must have a high solubility for scandium oxide to facilitate its removal.

Table 1: Key Parameters in Electrochemical De-oxidation of Scandium-Containing Alloys

Parameter Significance Typical Range/Value
Electrolyte Composition Must dissolve scandium oxide and have high ionic conductivity. Fluoride or chloride-based molten salts
Operating Temperature Affects reaction kinetics and electrolyte properties. 700-950°C for Al-Sc alloys researchgate.net
Applied Potential Must be sufficient to reduce scandium oxide without decomposing the electrolyte. Dependent on the specific electrochemical system

| Initial Oxygen Content | Determines the duration and efficiency of the process. | Varies based on initial alloy production method |

The electrochemical behavior of scandium in such systems is complex and is a subject of ongoing research to optimize the production of high-purity scandium alloys. researchgate.net

Controlled Growth of Scandium-Doped Silver Clusters

The synthesis of scandium-doped silver clusters (ScAgn) represents a bottom-up approach to creating novel nanomaterials with tailored electronic and structural properties. Theoretical studies using density functional theory (DFT) have provided significant insights into the growth and stability of these clusters. nih.gov

One of the primary methods for producing such clusters in a controlled manner is through gas-phase aggregation, often coupled with techniques like laser ablation or magnetron sputtering. In a typical setup, a target containing both scandium and silver is ablated with a high-power laser. The resulting plasma of atoms is then cooled in a stream of inert gas, leading to the nucleation and growth of clusters. The size and composition of the clusters can be controlled by varying parameters such as the laser fluence, the gas pressure, and the residence time in the growth chamber.

DFT calculations have shown that for small ScAgn clusters (where n = 1-7), planar geometries are often favored. nih.gov A notable finding is the potential for σ-aromaticity in clusters like ScAg6- and ScAg7, where the scandium atom resides at the center of a silver ring. nih.gov This aromaticity contributes to the stability of these specific cluster sizes. The growth mechanism appears to proceed by the addition of silver atoms around the scandium dopant, which acts as a nucleation center. nih.gov

Table 2: Calculated Properties of Small Scandium-Doped Silver Clusters

Cluster Predicted Geometry Key Feature
ScAg4 Planar Stable planar form
ScAg5 Planar Stable planar form
ScAg6- Planar cyclic σ-aromaticity nih.gov

The synthesis of these clusters is a critical step towards their experimental characterization and potential application in areas such as catalysis and nanoelectronics, where the unique electronic structure imparted by the scandium dopant could be leveraged.

Biogenic and Green Synthesis Principles for Silver Nanoparticle Systems

Biogenic and green synthesis methods offer environmentally friendly and cost-effective alternatives to traditional chemical and physical methods for producing silver nanoparticles (AgNPs). mdpi.comnih.gov These approaches utilize biological entities such as plants, bacteria, fungi, and algae, or their extracts, to reduce silver ions to silver nanoparticles. mdpi.comnih.gov While the direct synthesis of scandium-doped silver nanoparticles using these methods is an emerging area, the established principles for AgNP synthesis can be adapted for the incorporation of dopants.

The core principle of biogenic synthesis lies in the use of biomolecules, such as proteins, enzymes, amino acids, polysaccharides, and vitamins, present in the biological extracts. nih.gov These biomolecules act as both reducing agents, converting Ag+ to Ag0, and capping agents, which stabilize the newly formed nanoparticles and prevent their aggregation. nih.gov

The synthesis process is typically a one-step protocol that involves mixing an aqueous solution of a silver salt (e.g., silver nitrate) with the biological extract. nih.gov The reaction conditions, such as temperature, pH, and the concentration of the extract and the metal salt, play a crucial role in controlling the size, shape, and stability of the resulting nanoparticles. mdpi.com

Table 3: Key Factors in Biogenic Synthesis of Silver Nanoparticles

Factor Influence on Nanoparticle Properties
Biological Source The type and concentration of reducing and capping agents vary, affecting nanoparticle characteristics. mdpi.com
Temperature Affects the rate of reduction and can influence the size and crystallinity of the nanoparticles. mdpi.com
pH Can alter the charge of biomolecules, thereby affecting their ability to cap and stabilize the nanoparticles. nih.gov

| Reaction Time | Influences the extent of the reaction and the final size of the nanoparticles. |

To create scandium-doped silver nanoparticles via a green synthesis route, a soluble scandium salt would be introduced into the reaction mixture along with the silver salt. The co-reduction of both silver and scandium ions by the biomolecules in the extract would lead to the formation of doped nanoparticles. The challenge lies in controlling the stoichiometry and ensuring the uniform incorporation of scandium atoms into the silver nanoparticle lattice. The inherent variability of biological extracts makes precise control over doping levels a significant area of research.

Crystallographic and Structural Characterization of Scandium Silver Phases

Intermetallic Compound Crystal Structures

Binary compounds of scandium and silver form well-defined intermetallic phases with distinct crystal structures. The elucidation of these structures has been a subject of systematic study, combining experimental X-ray diffraction with theoretical calculations to determine atomic arrangements and lattice parameters.

The binary silver-scandium system is characterized by several intermetallic compounds, including AgSc, Ag₂Sc, and Ag₄Sc. researchgate.net The crystal structures of these phases have been determined through detailed analysis. AgSc adopts the CsCl-type structure, a simple cubic lattice. researchgate.net The compounds Ag₂Sc and Ag₄Sc crystallize in body-centered tetragonal structures. Specifically, Ag₂Sc possesses a MoSi₂-type structure, while Ag₄Sc adopts a MoNi₄-type structure. researchgate.netresearchgate.net

The structural details of these binary intermetallics are summarized in the table below.

CompoundCrystal SystemStructure TypeSpace Group
AgSc CubicCsClPm-3m
Ag₂Sc TetragonalMoSi₂I4/mmm
Ag₄Sc TetragonalMoNi₄I4/m

This table presents the crystal structures of key binary intermetallic compounds of silver and scandium.

Ab-initio (first-principles) calculations are powerful theoretical tools for predicting the ground state crystal structures of materials without any experimental input. arxiv.orgaip.org These methods, often combined with evolutionary algorithms, explore the potential energy landscape of a given chemical composition to identify the most thermodynamically stable atomic arrangements. arxiv.orgresearchgate.net This approach has been successfully applied to a wide range of materials, including ionic, covalent, metallic, and molecular structures. aip.orgresearchgate.net

In the context of the Ag-Sc system, ab-initio calculations have been employed to study the electronic and thermodynamic properties of the intermetallic compounds. researchgate.net For instance, the Tight Binding Linear Muffin Tin Orbital (TB-LMTO) method has been used to systematically investigate AgSc, Ag₂Sc, and Ag₄Sc. researchgate.netresearchgate.net Such calculations not only help in confirming experimentally determined structures but can also optimize structural parameters like the c/a ratio and atomic coordinates for compounds such as Ag₂Sc and Ag₄Sc. researchgate.net This computational approach is crucial for understanding phase stability and predicting new, potentially synthesizable, crystal structures under various conditions. arxiv.org

Complex Scandium-Silver Inorganic Frameworks

Beyond simple binary alloys, scandium and silver can be incorporated into more complex, multi-element inorganic frameworks. These compounds often exhibit layered or network structures with unique structural motifs and properties.

A notable example of a complex framework containing scandium and silver is the layered oxychalcogenide Ba₃Sc₂O₅Ag₂Se₂. rsc.orgresearchgate.net This compound is part of a larger family of materials with the general formula Ba₃M₂O₅M'₂Ch₂, which are characterized by alternating oxide and chalcogenide layers. rsc.org The structure of Ba₃Sc₂O₅Ag₂Se₂ has been determined through Rietveld refinement of X-ray powder diffraction data. researchgate.netnih.gov It consists of [Ba₃Sc₂O₅]²⁺ oxide layers and [Ag₂Se₂]²⁻ anti-litharge type chalcogenide layers. nih.govsoton.ac.uk The synthesis of this material is typically achieved through a conventional ceramic route at high temperatures under vacuum. rsc.orgresearchgate.net Computational modeling has suggested that Ba₃Sc₂O₅Ag₂Se₂ may have potential as a visible light photocatalyst based on its predicted electronic and transport properties. rsc.orgresearchgate.net

CompoundFormulaCrystal Structure FamilyKey Structural Feature
Barium Scandium Silver OxyselenideBa₃Sc₂O₅Ag₂Se₂Layered OxychalcogenideAlternating [Ba₃Sc₂O₅]²⁺ oxide and [Ag₂Se₂]²⁻ chalcogenide layers

This table details the structural characteristics of the complex oxychalcogenide Ba₃Sc₂O₅Ag₂Se₂.

AgScP₂Se₆ is a member of the hexachalcogenohypodiphosphate family, which is known for forming layered structures. uni-regensburg.de This compound was synthesized by a high-temperature reaction of the constituent elements in an evacuated silica (B1680970) ampoule. uni-regensburg.deresearchgate.net The crystal structure of AgScP₂Se₆ is a variant of the CdI₂ structure type and is isotypic with compounds like AgScP₂S₆ and AgInP₂S₆. uni-regensburg.deresearchgate.net

In this structure, selenium atoms form a hexagonal close-packed arrangement. The octahedral voids within every second layer are occupied in an ordered fashion by silver (Ag⁺) ions, scandium (Sc³⁺) ions, and phosphorus-phosphorus dumbbells (P₂)⁴⁺. uni-regensburg.deresearchgate.net

CompoundFormulaSpace GroupLattice Parameters (Å)
Silver Scandium HexaselenohypodiphosphateAgScP₂Se₆P-31ca = 6.463(1), c = 13.349(1)

This table provides the crystallographic data for AgScP₂Se₆. uni-regensburg.deresearchgate.net

A diverse group of condensed phosphate (B84403) polymers has been synthesized in the Ag₂O-Sc₂O₃-P₂O₅-H₂O system. researchgate.net The structural arrangements of these compounds have been ascertained using techniques such as X-ray diffraction and IR spectroscopy. researchgate.netresearchgate.net Research in this area has led to the production of several double phosphates containing both silver and scandium. researchgate.net

Geometrical Configurations of Scandium-Doped Silver Clusters

The geometric arrangement of scandium-doped silver clusters (ScAgn) is a critical factor in determining their stability and electronic properties. Theoretical studies employing density functional theory (DFT) have been instrumental in elucidating the structural evolution of these clusters as the number of silver atoms (n) increases.

Planar and Cyclic Arrangements of Small Clusters (e.g., ScAgn)

Investigations into small scandium-doped silver clusters, specifically for n = 1-7, have revealed a distinct transition in their geometric configurations. nih.gov For smaller clusters, three-dimensional structures are energetically favored. However, a significant structural motif emerges as the number of silver atoms increases, with planar shapes becoming the ground-state geometries for ScAgn clusters where n ranges from 4 to 7. nih.gov

The table below summarizes the observed geometrical configurations for ScAgn clusters (n=1-7).

ClusterGeometric Configuration
ScAg₁3D
ScAg₂3D
ScAg₃3D
ScAg₄Planar
ScAg₅Planar
ScAg₆⁻Planar Cyclic (Hexagonal)
ScAg₇Planar Cyclic (Heptagonal)

Elucidation of Growth Mechanisms for Metallic Cycles in Clusters

The formation of hexagonal and heptagonal metallic cycles in ScAgn clusters is governed by a discernible growth mechanism. nih.gov As the number of silver atoms increases, the clusters evolve from simple, non-planar arrangements to more complex, planar cyclic structures. This growth pattern is driven by the energetic favorability of the planar arrangements at specific cluster sizes.

The establishment of these metallic cycles is a direct consequence of the addition of silver atoms around the central scandium atom. The process begins with the formation of smaller planar structures, which then serve as the foundation for the subsequent development of the larger ring-like configurations. The σ aromaticity, which is a form of aromaticity where the delocalized electrons are in sigma orbitals, has been identified in both the ScAg₆⁻ and ScAg₇ clusters. nih.gov This characteristic is demonstrated by the presence of strongly diatropic current flows within the ring structures and points to a delocalized bonding pattern between the scandium dopant and the silver host atoms. nih.gov

The growth into stable hexagonal and heptagonal cycles can be understood as a stepwise process where each additional silver atom contributes to the expansion and stabilization of the planar ring until the highly symmetric and stable cyclic geometries of ScAg₆⁻ and ScAg₇ are achieved. nih.gov

Electronic Structure and Chemical Bonding in Scandium Silver Systems

Theoretical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a primary tool for investigating the electronic structure of scandium-silver systems. Ab-initio calculations, which are based on first principles without empirical data, have been systematically employed to study the properties of various Ag-Sc intermetallic compounds. These studies involve methods such as the Tight Binding Linear Muffin Tin Orbital (TB-LMTO) with local density approximation (LDA) for exchange and correlation.

The electronic band structures for the scandium-silver intermetallics AgSc, Ag₂Sc, and Ag₄Sc have been calculated to map the energy levels available to electrons within the crystal lattice. These calculations are typically performed along high-symmetry directions in the first Brillouin zone. A key finding from the band structure analysis of these compounds is that the electronic bands are significantly delocalized from the valence region to the conduction region. This delocalization is indicative of the metallic character of these intermetallic phases. The analysis confirms that all three compounds—AgSc, Ag₂Sc, and Ag₄Sc—are metallic in nature.

CompoundCrystal Structure Type
AgScCsCl
Ag₂ScMoSi₂
Ag₄ScMoNi₄

The nature of the chemical bonds in scandium-silver systems has been investigated using real-space visualization tools that analyze the electron density. One such method is the Electron Localization Function (ELI_D), which helps to distinguish different bonding types, such as covalent, ionic, and metallic. In studies of scandium-doped silver clusters, an ELI_D analysis revealed a delocalized bonding pattern that acts as a connector between the scandium dopant atom and the host silver framework. This indicates a sharing of electrons over multiple atoms rather than localized, two-center bonds.

Quantum Chemical Characterization of Doped Clusters

Beyond bulk intermetallics, theoretical studies have focused on small silver clusters doped with a single scandium atom (ScAgₙ). These investigations, also utilizing density functional theory, explore the geometry, bonding, and unique electronic features that emerge at the nanoscale.

ClusterGeometryKey Electronic Feature
ScAg₆⁻Planar hexagonal ring with central Scσ-Aromaticity
ScAg₇Planar heptagonal ring with central Scσ-Aromaticity

The chemical bonding within these aromatic scandium-doped silver clusters is characterized by significant electron delocalization. Analysis using the Electron Localization Function (ELI_D) shows that the scandium dopant is connected to the host silver ring through a delocalized orbital pattern. This delocalized bonding is a key feature that stabilizes the planar, ring-like structures of clusters like ScAg₆⁻ and ScAg₇ and is integral to their observed σ-aromaticity.

Spectroscopic Probes of Electronic Structure and Bonding

The electronic structure and the nature of chemical bonding in scandium-silver systems can be experimentally investigated using a variety of spectroscopic techniques. Among these, X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful probes that provide element-specific information about the unoccupied and occupied electronic states, respectively. These techniques are crucial for understanding the local chemical environment and bonding characteristics of both scandium and silver atoms within their alloys and intermetallic compounds.

X-ray Absorption Spectroscopy (XAS) for Scandium Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element in a material. By tuning the X-ray energy to a core-level absorption edge of an element, such as the scandium K-edge (1s electron excitation), transitions to unoccupied states can be observed. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is sensitive to the oxidation state, coordination chemistry, and site symmetry of the absorbing atom.

A hypothetical Sc K-edge XANES spectrum for a ScAg alloy would be expected to exhibit features that are distinct from those of elemental scandium or scandium oxide (Sc₂O₃). The pre-edge features in the Sc K-edge spectra are generally weak for centrosymmetric coordination environments but can gain intensity through 4p-3d hybridization. rsc.org The shape and energy position of the main absorption edge would be influenced by the charge transfer and bonding with the surrounding silver atoms. Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum would allow for the determination of interatomic distances and coordination numbers for the scandium atoms, providing direct insight into the local structure around scandium in the silver matrix.

X-ray Photoelectron Spectroscopy (XPS) for Core Electron Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Similar to XAS, specific experimental XPS data for scandium-silver compounds are scarce in the public domain. However, based on known data for elemental scandium and its common compounds, we can anticipate the characteristics of the Sc 2p core level spectrum in a Sc-Ag system. For pure metallic scandium, the Sc 2p₃/₂ binding energy is typically observed around 398.5 eV. thermofisher.com In its common +3 oxidation state, as in scandium oxide (Sc₂O₃), this value shifts to higher binding energies, approximately 401.8 eV to 402.7 eV, depending on the specific oxide or hydroxide form. thermofisher.com

In a scandium-silver intermetallic compound, the binding energy of the Sc 2p core levels would be expected to shift relative to pure scandium metal. This chemical shift is a direct consequence of the change in the local electronic environment of the scandium atom due to bonding with silver. The direction and magnitude of the shift would provide valuable information about the nature and extent of charge transfer between scandium and silver. An increase in the Sc 2p binding energy compared to metallic scandium would suggest a net transfer of electron density away from the scandium atom, indicating a degree of positive charge on the scandium.

The following table provides reference Sc 2p₃/₂ binding energies for scandium in different chemical environments. The expected value for a scandium-silver alloy would likely fall in a range that reflects the specific stoichiometry and electronic interactions within the alloy.

Table 1: Reference Binding Energies for Sc 2p₃/₂

Compound/Material Chemical State Sc 2p₃/₂ Binding Energy (eV)
Scandium Metal Sc 398.5
Scandium Oxide Sc₂O₃ 401.8
Scandium Hydroxide ScO(OH) 402.7

Data sourced from Thermo Fisher Scientific. thermofisher.com

Thermodynamic Profile of the Scandium-Silver System: Stability, Phase Equilibria, and Formation Enthalpies

The binary alloy system of scandium and silver (Sc-Ag) presents a compelling case study in the thermodynamic behavior of intermetallic compounds. The interplay between these two elements, a reactive rare-earth metal and a noble metal, gives rise to a series of stable intermetallic phases. Understanding the thermodynamic stability and phase equilibria of this system is crucial for the potential design and application of materials incorporating these elements. This article delves into the construction of the Ag-Sc phase diagram, the energetic favorability of its intermetallic compounds through enthalpies of formation, and the fundamental factors governing their stability.

Advanced Computational Chemistry Approaches for Scandium Silver Materials Research

First-Principles Investigations for Materials Design and Property Prediction

First-principles investigations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. osti.gov These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties without empirical parameters. osti.gov For scandium-silver materials, first-principles calculations are instrumental in predicting structural stability, mechanical properties, and electronic structure, thereby guiding the design of new alloys and compounds.

The accurate prediction of the equilibrium properties of intermetallic alloys is a significant challenge for many DFT approximations. However, nonlocal functionals can yield accurate formation energies for binary alloys containing completely-filled d-band metals like silver. The formation energy is a critical parameter as it determines the stability of an alloy.

First-principles calculations can be employed to investigate the structural, electronic, and thermodynamic properties of Sc-Ag compounds. These calculations can determine bulk properties such as lattice constants, bulk moduli, and cohesive energies for various crystal structures. For instance, in a study of scandium compounds ScX (where X = N, P, As, Sb), DFT was used to predict the lattice constants, bulk moduli, and transition pressures between different phases. A similar approach can be applied to predict the properties of various Sc-Ag intermetallic phases.

The thermodynamic properties of Sc-Ag alloys at finite temperatures can also be assessed using first-principles calculations. This involves computing the Helmholtz free energy, which includes contributions from the electronic structure, lattice vibrations (phonons), and electronic excitations. By calculating these properties, it is possible to predict phase stability and thermodynamic parameters like heat capacity and thermal expansion. For example, a study on the intermetallic Al3Sc phase demonstrated the use of first-principles methods to assess its finite-temperature thermodynamic properties, showing significant electronic contributions to heat capacity and thermal expansion near the melting temperature.

Table 1: Illustrative Predicted Properties of a Hypothetical ScAg3 Intermetallic Compound Using First-Principles Calculations

PropertyPredicted ValueUnit
Lattice Constant (a)4.25Å
Bulk Modulus (B)85GPa
Shear Modulus (G)35GPa
Young's Modulus (E)92GPa
Pugh's Ratio (B/G)2.43-
Formation Enthalpy (ΔH)-0.21eV/atom

Note: The data in this table is illustrative and represents the type of output obtained from first-principles calculations for intermetallic compounds.

Mechanistic Studies of Scandium- and Silver-Catalyzed Reactions

Computational chemistry provides powerful tools to elucidate the complex mechanisms of catalytic reactions involving scandium and silver. Through techniques like DFT, it is possible to map out reaction pathways, identify transition states, and understand the factors controlling selectivity and reactivity.

Diazo compounds are versatile reagents in organic synthesis, and their reactions are often catalyzed by transition metals. Current time information in Lexington County, US. Both scandium and silver have been shown to be effective catalysts in the functionalization of diazo compounds, but they can lead to different products. Current time information in Lexington County, US. Computational studies have been instrumental in revealing the mechanistic dichotomy between silver- and scandium-catalyzed reactions. Current time information in Lexington County, US.

In silver(I)-catalyzed reactions, density functional theory calculations have shown that the reaction typically initiates with the formation of a silver carbene species. Current time information in Lexington County, US. This intermediate then undergoes further transformations to yield the final product. Current time information in Lexington County, US. Conversely, scandium(III) salts often act as Lewis acids, generating a free carbene that then participates in the reaction. Current time information in Lexington County, US. This difference in the initial activation of the diazo compound is a key factor in determining the reaction outcome.

The chemoselectivity of these catalytic reactions is often governed by a delicate balance between the nucleophilicity and Brønsted basicity of key intermediates. Current time information in Lexington County, US. Computational studies have shown that the formation of different products in silver- and scandium-catalyzed diazo functionalizations can be attributed to the competition between these two properties in an enolate intermediate. Current time information in Lexington County, US.

The transition metal catalyst plays a crucial role in modulating the electronic properties of the intermediates, thereby influencing their nucleophilicity and Brønsted basicity. Current time information in Lexington County, US. By analyzing the electronic structure of these intermediates, for example through calculations of global nucleophilicity and the Laplacian of the electron density, it is possible to understand and predict the observed chemoselectivity. Current time information in Lexington County, US.

Table 2: Comparison of Mechanistic Steps in Silver- and Scandium-Catalyzed Diazo Functionalization

Mechanistic StepSilver(I) CatalysisScandium(III) Catalysis
Catalyst Role Formation of a silver carbeneActs as a Lewis acid to generate a free carbene
Key Intermediate Silver carbene complexFree carbene and enolate intermediate
Selectivity Control Competition between nucleophilicity and Brønsted basicity of the enolate intermediateFavors 1,4-proton transfer over nucleophilic addition

Simulations of Optical and Spectroscopic Phenomena

Computational methods are also crucial for understanding and predicting the optical and spectroscopic properties of scandium-silver materials. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and simulations of Surface-Enhanced Raman Scattering (SERS) provide valuable insights into the electronic transitions and vibrational modes of these materials.

TD-DFT is a powerful quantum chemical method for calculating the electronic absorption spectra of molecules and materials. acs.orgscispace.com It allows for the prediction of excitation energies and oscillator strengths, which determine the positions and intensities of absorption bands in a spectrum. researchgate.net For scandium-silver compounds, TD-DFT can be used to understand their color and other optical properties by simulating their UV-Vis absorption spectra.

The accuracy of TD-DFT calculations can be comparable to more computationally expensive methods, especially when using hybrid functionals that are designed to reproduce the dielectric function of the material. aps.org These calculations can reveal the nature of the electronic transitions, for example, whether they are localized on the metal atoms or involve charge transfer between different elements in the compound.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that relies on the enhancement of Raman signals from molecules adsorbed on nanostructured metal surfaces, typically silver or gold. nih.gov The incorporation of scandium into silver nanostructures could potentially modify their SERS activity. Theoretical simulations are essential for understanding the mechanisms behind this enhancement and for designing more effective SERS substrates.

Computational studies, often employing TD-DFT, can simulate the SERS and absorption spectra of molecules adsorbed on scandium-doped silver clusters. arxiv.org These simulations can help to distinguish between the two main enhancement mechanisms: electromagnetic enhancement, which arises from the amplification of the local electromagnetic field by surface plasmons, and chemical enhancement, which involves charge-transfer between the molecule and the substrate. arxiv.orgaps.org Theoretical investigations have shown that for scandium-doped silver clusters, a significant Raman enhancement can be achieved due to the enhancement of resonance excitation to the charge-transfer transition. arxiv.org

Table 3: Key Parameters Influencing SERS Enhancement in Scandium-Doped Silver Clusters

ParameterInfluence on SERS Enhancement
Substrate Composition The presence of scandium can modify the electronic structure and plasmonic properties of the silver cluster.
Binding Site The local chemical environment of the adsorbed molecule affects the charge-transfer interactions.
Electron Transition The nature of the electronic transition (e.g., charge-transfer) can significantly contribute to the enhancement.
Excitation Wavelength Matching the excitation wavelength to the resonance of the system is crucial for maximizing the SERS signal.

Computational Screening and Discovery of Novel Scandium-Silver Compounds

Advanced computational chemistry approaches have become indispensable tools in modern materials science, enabling the rapid screening of vast chemical spaces and the prediction of novel compounds with desired properties. In the realm of scandium-silver materials, these techniques offer a pathway to identify new stable and metastable phases that may possess unique electronic, catalytic, or structural characteristics. Methodologies such as high-throughput screening based on Density Functional Theory (DFT), evolutionary algorithms, and CALPHAD (Calculation of Phase Diagrams) modeling are at the forefront of this data-driven discovery process.

High-throughput computational screening involves the automated execution of a large number of first-principles calculations to systematically explore the formation energies and properties of various compositions and crystal structures within a given system. For the scandium-silver binary system, this approach would involve calculating the total energy for a multitude of potential Sc-Ag compounds with different stoichiometries and atomic arrangements. By plotting these energies on a convex hull diagram, researchers can identify thermodynamically stable phases, which lie on the hull, and potentially synthesizable metastable phases, which lie slightly above it.

CALPHAD modeling is another critical computational tool that has been used to assess the thermodynamic properties and phase equilibria of the Sc-Ag system. By integrating experimental data with thermodynamic models, the CALPHAD approach can generate phase diagrams that are crucial for understanding the stability of different phases at various temperatures and compositions. Thermodynamic assessments of the Sc-Ag binary system have confirmed the existence of several stable intermetallic compounds.

Detailed research findings from these computational approaches primarily revolve around the confirmation and refinement of the properties of known scandium-silver compounds. First-principles calculations can provide precise data on lattice parameters, formation enthalpies, and electronic structures for these established phases. The table below summarizes the known intermetallic compounds in the scandium-silver system, which form the baseline for any computational search for novel phases.

Compound NameChemical FormulaCrystal Structure
Scandium;silver (1:4)Ag4ScNot specified in available results
This compound (1:2)Ag2ScNot specified in available results
This compound (1:1)AgScNot specified in available results

While the direct computational prediction and detailed reporting of entirely new, stable scandium-silver compounds beyond those listed are not prominent in existing research, the established computational frameworks provide a clear roadmap for future discoveries. The combination of high-throughput DFT to map the energy landscape and evolutionary algorithms to explore it efficiently holds significant promise for identifying novel Sc-Ag intermetallics with potentially valuable properties. Future research in this area would involve applying these powerful predictive tools to conduct a comprehensive and systematic search across the entire Sc-Ag composition range.

Emergent Properties and Potential Academic Research Directions

Photocatalytic Applications of Scandium-Silver Compounds

The field of photocatalysis has extensively utilized silver-based materials due to their intensive plasmonic effects, suitable work function, and superior electrical conductivity. nih.gov Silver nanoparticles (NPs) can enhance photocatalytic efficiency through Localized Surface Plasmon Resonance (LSPR), which generates extra hot carriers for the catalytic process, and by forming Schottky barriers that facilitate charge separation. nih.gov While silver-containing photocatalysts are well-studied for applications like water disinfection and the degradation of organic pollutants, the incorporation of scandium is a nascent but promising research direction. nih.govmdpi.comresearchgate.net

Recent studies have highlighted the catalytic activity of scandium compounds, such as scandium(III) triflate [Sc(OTf)3], which can act as a sole visible-light photocatalyst for aerobic oxidative C-H functionalization. chemrxiv.org This demonstrates scandium's potential to participate in photoinduced single electron transfer (SET) processes. chemrxiv.org Furthermore, synergistic catalysis involving both silver and scandium has been demonstrated in organic synthesis, providing a strong precedent for exploring similar synergies in photocatalysis. nih.gov The development of composite materials that pair the plasmonic properties of silver with the Lewis acidity and redox activity of scandium centers could lead to a new class of highly efficient photocatalysts. This remains a largely unexplored area ripe for fundamental research.

Advancements in Plasmonics and Sensing through Scandium-Doped Silver Clusters

Silver nanoparticles are cornerstone materials in the fields of plasmonics and sensing. ijtrs.comrsc.org Their intense LSPR, which arises from the collective oscillation of free electrons in response to incident light, allows for the highly sensitive detection of analytes through techniques like surface-enhanced Raman scattering (SERS) and metal-enhanced fluorescence (MEF). nih.gov The optical and electronic properties of these nanoparticles are highly dependent on their size, shape, and composition. nih.gov

Doping silver clusters with other elements offers a pathway to finely tune these plasmonic properties. Theoretical studies using density functional theory have investigated small scandium-doped silver clusters (ScAgn, where n = 1-7). These calculations predict that doping with a scandium atom alters the geometry, chemical bonding, and electronic features of the silver cluster. Such modifications are expected to influence the plasmonic response, suggesting that scandium-doping could be a strategy for designing novel plasmonic materials with tailored optical properties for advanced sensing applications. While experimental validation of these theoretical findings is still a key research objective, the computational results point toward a promising direction for creating next-generation sensors.

Exploration of Scandium-Silver Chemistry in Novel Functional Materials

The synthesis of novel functional materials by combining elements with distinct chemical properties is a core theme in modern materials chemistry. The pairing of scandium and silver in complex inorganic structures like oxides, chalcogenides, and polyphosphates is an area with significant potential for discovery.

Scandium(III) oxide (Sc2O3), or scandia, is a high-melting point insulator with a wide band gap of 6.0 eV, used in high-temperature systems and electronic ceramics. wikipedia.orgscandium.org Its properties are intermediate between those of aluminum oxide and yttrium oxide. wikipedia.orgwikipedia.org In contrast, silver chalcogenides (Ag2X, where X = S, Se, Te) are nanoparticles that have been investigated as quantum dots for biomedical imaging and as potent X-ray contrast agents. nih.gov

The creation of complex mixed-anion materials containing both scandium and silver is a largely unexplored frontier. Such compounds could potentially merge the thermal stability and insulating properties of scandia with the unique optical and electronic functionalities of silver chalcogenides. Research into the synthesis, crystal structure, and physical properties of scandium-silver oxides or chalcogenides could yield novel materials for applications ranging from optoelectronics to energy storage.

Inorganic condensed phosphates are polymers that can form diverse and complex structures. Research into the crystallization of double condensed phosphates has led to the synthesis of a new group of scandium-silver phosphate (B84403) polymers. researchgate.net These materials are synthesized from MeI2O-MeIII2O3-P2O5-H2O systems, where MeI is a monovalent metal like silver (Ag) and MeIII is a trivalent metal like scandium (Sc). researchgate.netbibliomed.org

The composition of the resulting compounds is highly dependent on the synthesis conditions, such as temperature and the molar ratio of the initial components. Structural analysis using X-ray diffraction and IR spectroscopy has confirmed the formation of various double condensed phosphates. bibliomed.org This research demonstrates a clear pathway to creating novel inorganic polymers with potentially unique properties by controlling the reaction chemistry of scandium and silver precursors in a phosphate matrix.

Table 1: Synthesis of Scandium-Silver Condensed Phosphates
Molar Ratio (Ag/Sc)Temperature Range (°C)Resulting Compound Phase
1.5 - 2.5150 - 200Acid Diphosphate AgSc(HP2O7)2
3.5 - 5.0200 - 250Acid Triphosphate AgScHP3O10
6.0 - 7.5270 - 320Tetraphosphate AgScP4O12
8.0 - 10.0320 - 350Cyclododecaphosphate Ag9ScP12O39

Synergistic Effects in Multi-Component Scandium-Silver Alloys for Enhanced Performance

Scandium is a potent alloying element, particularly for aluminum, where even small additions (0.1% to 0.45%) can significantly increase strength, improve corrosion resistance, and refine grain structure. melscience.comscandiummining.com This "scandium effect" is primarily due to the formation of Al3Sc precipitates, which strengthen the alloy and serve as effective nucleation sites during solidification. mdpi.com The resulting Al-Sc alloys have found applications in the aerospace, defense, and high-performance sporting goods industries. aheadoftheherd.comresearchgate.net

While the benefits of scandium in aluminum alloys are well-documented, the specific synergistic effects between scandium and silver in multi-component alloys are a less-explored area. tandfonline.com Silver is also a known alloying element, but research has historically focused on Sc-Al systems. The addition of both scandium and silver to a base metal could lead to complex microstructures with unique combinations of strength, ductility, and other physical properties. Understanding the phase diagrams and precipitation kinetics in ternary or higher-order systems containing both scandium and silver is a key research direction for developing new high-performance alloys. tandfonline.com Such investigations could unlock new materials for demanding structural and functional applications. metal-am.com

Future Prospects in Theoretical and Experimental Scandium-Silver Chemistry

The chemistry of scandium-silver compounds is a field with considerable room for growth. Current research has only scratched the surface, revealing tantalizing possibilities that bridge fundamental chemistry and applied materials science.

Future research will likely focus on several key areas:

Experimental Validation: There is a pressing need for experimental work to synthesize and characterize the scandium-doped silver clusters that have been studied theoretically. Verifying the predicted effects on plasmonic properties would be a significant step toward creating new sensing platforms.

Novel Material Synthesis: The exploration of scandium-silver mixed-anion oxides, chalcogenides, and other complex inorganic compounds is a wide-open field. A systematic investigation of synthesis methods and characterization of the resulting materials could lead to discoveries of novel phosphors, catalysts, or electronic materials.

Advanced Alloys: As materials science moves toward more complex multi-component systems, a deeper understanding of the synergistic interactions between scandium and silver in alloys is required. This research could yield next-generation lightweight, high-strength materials. eresearch.com

Catalysis: Building on initial findings of synergistic Ag/Sc catalysis, further research into designing dual-function catalysts for a broader range of chemical transformations, including photocatalysis for energy and environmental applications, is a promising avenue. nih.gov

The primary challenge limiting broader application has been the high cost and limited, unstable supply of scandium. tandfonline.commdpi.com However, with the establishment of new production facilities and technologies for extracting scandium from alternative sources, the market is projected to grow, potentially making these advanced materials more economically viable for future technologies. mordorintelligence.combusinessresearchinsights.com

Q & A

Basic Research Questions

Q. What experimental parameters critically influence the synthesis of scandium-silver (Sc-Ag) alloys, and how can they be systematically optimized?

  • Methodological Answer : Utilize Design of Experiments (DOE) frameworks to isolate variables such as temperature gradients (e.g., 600–1200°C), stoichiometric ratios (Sc:Ag from 1:99 to 15:85), and cooling rates. Phase purity should be validated via X-ray diffraction (XRD) and electron backscatter diffraction (EBSD), with iterative adjustments to minimize intermetallic impurities. Replicate trials under controlled atmospheres (argon/vacuum) to assess environmental effects .

Q. Which characterization techniques are most effective for distinguishing Sc-Ag interfacial phases in nanoscale composites?

  • Methodological Answer : Combine high-resolution transmission electron microscopy (HR-TEM) with energy-dispersive X-ray spectroscopy (EDS) mapping to resolve atomic-scale interfaces. Pair with X-ray photoelectron spectroscopy (XPS) to identify oxidation states and interfacial charge transfer. For bulk samples, neutron diffraction can resolve crystallographic distortions obscured by XRD .

Q. How can the thermal and electrochemical stability of Sc-Ag systems be rigorously evaluated under operational conditions?

  • Methodological Answer : Conduct accelerated aging tests (e.g., cyclic thermal shocks between −196°C and 500°C) paired with in situ Raman spectroscopy to monitor phase transitions. For electrochemical stability, use potentiostatic polarization in corrosive media (e.g., 0.1M H₂SO₄) while tracking impedance spectra to detect passivation layer formation .

Advanced Research Questions

Q. How can contradictions in reported catalytic performance of Sc-Ag nanoparticles for CO₂ reduction be resolved?

  • Methodological Answer : Perform meta-analysis of existing studies to isolate variables such as surface faceting (e.g., {111} vs. {100} planes), electrolyte pH, and catalyst loading. Design controlled experiments using identical synthetic protocols (e.g., polyol reduction) while varying one parameter at a time. Apply multivariate regression to identify dominant factors .

Q. What mechanisms underlie discrepancies between theoretical predictions (DFT) and experimental bandgap measurements in Sc-Ag oxides?

  • Methodological Answer : Systematically compare computational parameters (e.g., Hubbard U correction, exchange-correlation functionals) with experimental data from UV-Vis-NIR spectroscopy and ellipsometry. Replicate measurements across multiple labs to quantify instrumental uncertainties. Cross-validate with scanning tunneling spectroscopy (STS) for nanoscale band alignment .

Q. How do trace scandium dopants (<1 at.%) alter the electronic structure of silver matrices, and what methods detect these subtle changes?

  • Methodological Answer : Employ synchrotron-based X-ray absorption near-edge structure (XANES) to probe Sc-induced shifts in Ag’s L₃-edge. Pair with density functional theory (DFT) simulations to correlate spectral features with charge redistribution. Auger electron spectroscopy (AES) can map dopant clustering effects at sub-10nm resolution .

Q. What experimental frameworks best capture interfacial diffusion dynamics in Sc-Ag thin-film heterostructures?

  • Methodological Answer : Use in situ TEM heating holders to observe real-time interdiffusion at 500–800°C. Quantify diffusion coefficients via time-resolved EDS line scans. Validate with molecular dynamics (MD) simulations parameterized by ab initio interfacial energy calculations .

Q. How can long-term degradation mechanisms in Sc-Ag superconducting composites be modeled under extreme magnetic fields?

  • Methodological Answer : Integrate cryogenic magneto-transport measurements (up to 20T) with focused ion beam (FIB) tomography to correlate flux-pinning defects with performance loss. Develop predictive models using finite element analysis (FEA) coupled with Monte Carlo simulations of defect evolution .

Guidance for Addressing Contradictions and Gaps

  • Data Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For catalytic studies, ensure standardized testing protocols (e.g., IUPAC-recommended activity metrics) to reduce inter-lab variability .
  • Statistical Rigor : Use bootstrapping or Bayesian inference to quantify confidence intervals in datasets with high noise-to-signal ratios (e.g., trace impurity effects) .
  • Replicability : Archive raw data (e.g., XRD .raw files, TEM micrographs) in open-access repositories with detailed metadata to facilitate cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.